L-Homoglutamine

概要

説明

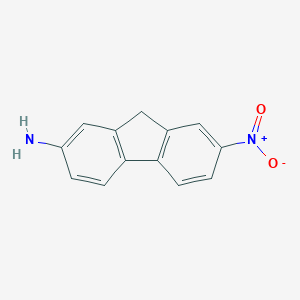

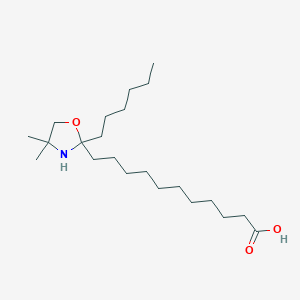

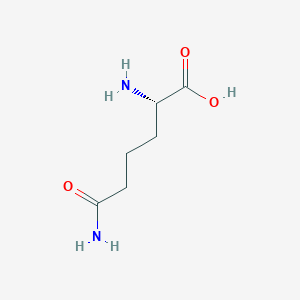

L-Homoglutamine is a non-essential amino acid that plays a significant role in the urea cycle. It is involved in protein synthesis and transfer reactions, such as the conversion of ammonia to urea . The molecular formula of L-Homoglutamine is C6H12N2O3 .

Synthesis Analysis

L-Homoglutamine can be synthesized from L-Glutamine . The automated process involves cleaning and drying of the synthesis module, azeotropic drying of crown ether and cesium bicarbonate, conversion of [11C]CO2 to [11C]CsCN, incorporation of [11C]CN into the starting material, and hydrolysis and deprotection of the corresponding [11C]nitrile to yield [11C]L-glutamine .Molecular Structure Analysis

The L-Homoglutamine molecule contains a total of 22 bonds. There are 10 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 carboxylic acid (aliphatic), 1 primary amide (aliphatic), and 1 primary amine .Chemical Reactions Analysis

L-Glutaminases are enzymes that catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate . This reaction is crucial in several metabolic pathways .Physical And Chemical Properties Analysis

L-Homoglutamine has a molecular weight of 160.17 g/mol . It has a melting point of 174 °C .科学的研究の応用

Anticancer Activity

L-Homoglutamine, also known as L-glutaminase, has been studied for its potential anticancer activity . The enzyme is produced by various halophilic bacterial strains and has shown potent cytotoxic activity against human breast (MCF-7), hepatocellular (HepG-2), and colon (HCT-116) carcinoma cell lines .

Pharmaceutical Applications

L-glutaminases, including L-Homoglutamine, have several applications in the pharmaceutical industry . They catalyze the cleavage of the gamma-amido bond of L-glutamine residues, producing ammonia and L-glutamate .

Food Industry Applications

In the food industry, L-glutaminases are used to enhance the flavor of foods . They are applied to increase the usability of proteins and peptides and to improve their functional properties .

Enzyme Therapy for Cancer Treatment

L-glutaminase, including L-Homoglutamine, has been considered to play a significant role in enzyme therapy for cancer treatment . It controls the delicious taste of fermented foods such as soy sauce .

Production of Amino Acids

L-glutaminases, including L-Homoglutamine, have potential applications in the synthesis of amino acids for use in the production of pharmaceutical peptides, herbicides, and insecticides .

Biosensors or Diagnostic Kits

L-glutaminases are used in biosensors or diagnostic kits . They act as catalysts and are used in the detection and quantification of amino and keto acids, which are important tools in clinical chemistry, bioprocess controls, and nutritional studies .

As for 6-Oxo-L-lysine, there is limited information available on its specific applications. However, it is known that L-Aspartate dehydrogenase, a member of the amino acid dehydrogenase superfamily, has potential for biotechnological applications . Additionally, 6-Diazo-5-oxo-L-norleucine (DON), a broadly active glutamine antagonist, has been studied for its potential anticancer therapeutic applications . Further research is needed to fully understand the specific applications of 6-Oxo-L-lysine.

作用機序

Target of Action

L-Homoglutamine, also known as 6-Oxo-L-lysine, is a derivative of the amino acid lysine It is known that l-glutamine, a closely related compound, plays a major role in cell biosynthesis and bioenergetics . It supports the growth of cells that have high energy demands and synthesize large amounts of proteins and nucleic acids .

Mode of Action

L-glutamine, a similar compound, is known to be required to support the proliferation of mitogen-stimulated lymphocytes, as well as the production of interleukin-2 (il-2) and interferon-gamma (ifn-gamma) . It is also required for the maintenance of lymphokine-activated killer cells (LAK). L-Glutamine can enhance phagocytosis by neutrophils and monocytes .

Biochemical Pathways

L-Homoglutamine likely affects several biochemical pathways due to its structural similarity to L-Glutamine. L-Glutamine is involved in various metabolic processes, including energy metabolism, the Krebs cycle, mitochondrial function, neurotransmitter and amino acid metabolism, and lipid biosynthesis . It is also involved in the assembly of the most important cellular building blocks, including nucleotides and amino acids .

Pharmacokinetics (ADME Properties)

It is known that the adme properties of a drug molecule play a crucial role in its efficacy and safety . These properties determine how the drug is absorbed and distributed within the body, how it is metabolized, and how it is eliminated from the body.

Result of Action

Glutamine has the molecular formula of C5H10N2O3 and the molecular weight of 146.15g/mol .

Safety and Hazards

特性

IUPAC Name |

(2S)-2,6-diamino-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H2,8,9)(H,10,11)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZJSUQQZGCHHNQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Homoglutamine | |

CAS RN |

7433-32-1 | |

| Record name | 6-Oxolysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007433321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-OXOLYSINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0GTA5JB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of L-Homoglutamine in peptide synthesis?

A1: L-Homoglutamine, specifically its derivative (2S) 5-Benzyloxycarbonylcarbamoyl-2-aminopentanoic acid (H-L-Aad(NHZ)-OH), serves as a valuable building block in peptide synthesis. [] This compound allows for the incorporation of homoglutamine, homoglutamic acid, and homoisoglutamine into peptide sequences. []

Q2: What is a significant challenge in using L-Homoglutamine derivatives in peptide synthesis?

A2: A key challenge lies in the potential dehydration of the δ-carboxamide group during activation and coupling reactions. [] This side reaction can lead to the formation of undesired nitrile byproducts, affecting the yield and purity of the target peptide.

Q3: How can the dehydration side reaction of L-Homoglutamine be mitigated during peptide synthesis?

A3: Research suggests two primary strategies:

Q4: Beyond its role in peptides, what other applications does L-Homoglutamine have?

A4: L-Homoglutamine plays a crucial role in expanding the genetic code. Researchers have successfully incorporated it into proteins using an engineered quadruplet codon (AGGA) in combination with an orthogonal archaeal tRNA(Lys)/synthetase pair. [] This breakthrough enables the introduction of L-homoglutamine at specific positions within proteins, alongside other unnatural amino acids like O-methyl-L-tyrosine, using the amber codon (TAG). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(2-Chloroethoxy)phenyl]-2-phenylethanone](/img/structure/B16412.png)